molecular formula C21H22FN3O4 B14986198 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide

Cat. No.: B14986198
M. Wt: 399.4 g/mol
InChI Key: LTKUDLOIDQLMEC-UHFFFAOYSA-N
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Description

N-[4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide is a synthetic small molecule featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a propanamide group bearing a 4-fluorophenoxy moiety and at the 4-position with a 4-butoxyphenyl group. The butoxy chain confers lipophilicity, while the 4-fluorophenoxy group may influence electronic interactions and bioavailability. Its structural framework is characteristic of bioactive heterocycles, often explored for antimicrobial, anti-inflammatory, or kinase-modulating properties .

Properties

Molecular Formula

C21H22FN3O4

Molecular Weight

399.4 g/mol

IUPAC Name

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide

InChI

InChI=1S/C21H22FN3O4/c1-3-4-13-27-17-9-5-15(6-10-17)19-20(25-29-24-19)23-21(26)14(2)28-18-11-7-16(22)8-12-18/h5-12,14H,3-4,13H2,1-2H3,(H,23,25,26)

InChI Key

LTKUDLOIDQLMEC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via nucleophilic substitution reactions, where a butoxyphenyl halide reacts with a nucleophile.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be attached through etherification reactions, where a fluorophenol reacts with an appropriate alkylating agent.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Core

Ethoxy vs. Butoxy Substituents
  • N-[4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide (CAS 874398-98-8, C₁₉H₁₈FN₃O₄, M = 371.36 g/mol): The ethoxy group (C₂H₅O) reduces lipophilicity compared to the butoxy (C₄H₉O) substituent in the target compound. This difference may lower membrane permeability but improve aqueous solubility. Biological assays of such analogs suggest alkyl chain length correlates with potency in hydrophobic binding pockets .
Methoxy vs. Butoxy Substituents
  • However, the shorter methoxy chains may limit hydrophobic interactions compared to butoxy .
Phenyl vs. Substituted Phenyl
  • 2-(4-Fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide (CAS 866237-07-2, C₁₇H₁₄FN₃O₃, M = 343.32 g/mol): The unsubstituted phenyl group lacks the butoxy side chain, reducing steric bulk and lipophilicity. The butanamide backbone (vs.

Heterocycle Modifications

Oxadiazole vs. Tetrazole
  • N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-11-9, C₁₇H₁₆FN₅O₂, M = 341.34 g/mol):
    Replacement of oxadiazole with tetrazole introduces a bioisostere for carboxylic acids, altering hydrogen-bonding capacity and acidity (pKa ~4.9 for tetrazole). This substitution may enhance metabolic stability but reduce membrane penetration compared to oxadiazole derivatives .

Functional Group Impact on Physicochemical Properties

Compound Substituent (R) Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound 4-Butoxyphenyl C₂₁H₂₂FN₃O₄* 415.42 Oxadiazole, Propanamide, Fluorophenoxy
Ethoxy Analog 4-Ethoxyphenyl C₁₉H₁₈FN₃O₄ 371.36 Oxadiazole, Propanamide, Fluorophenoxy
Dimethoxyphenyl Analog 3,4-Dimethoxyphenyl C₁₉H₁₈FN₃O₅ 387.37 Oxadiazole, Propanamide, Fluorophenoxy
Phenyl Analog Phenyl C₁₇H₁₄FN₃O₃ 343.32 Oxadiazole, Butanamide, Fluorophenoxy
Tetrazole Analog 4-Methoxyphenyl C₁₇H₁₆FN₅O₂ 341.34 Tetrazole, Propanamide, Fluorophenyl

*Estimated based on structural similarity to analogs.

Research Implications

  • Pharmacokinetics : The butoxy chain in the target compound likely enhances logP (lipophilicity) compared to shorter-chain analogs, favoring blood-brain barrier penetration but risking solubility limitations.
  • Structure-Activity Relationships (SAR): Longer alkyl chains (e.g., butoxy) may improve binding to hydrophobic enzyme pockets. Fluorophenoxy groups enhance metabolic stability by resisting oxidative degradation . Methoxy substituents on phenyl rings modulate electronic effects critical for target affinity .

Biological Activity

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide, a compound with the CAS number 898611-26-2, has garnered attention in recent years for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20H20ClN3O4
Molecular Weight 401.8 g/mol
CAS Number 898611-26-2

Antitumor Activity

Research indicates that oxadiazole derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that certain oxadiazole compounds showed cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds in this class have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different tumor cell lines, indicating strong antiproliferative activity .

Anticonvulsant Activity

The compound also exhibits potential anticonvulsant activity. A structure-activity relationship (SAR) analysis revealed that modifications in the oxadiazole structure can enhance anticonvulsant properties. For example, specific substitutions on the phenyl ring significantly affected the efficacy of these compounds .

Antimicrobial Activity

In addition to its antitumor and anticonvulsant activities, this compound has been evaluated for antimicrobial properties. Some derivatives of oxadiazole have shown promising results against bacterial strains comparable to standard antibiotics .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Some studies suggest that oxadiazole derivatives can inhibit enzymes such as butyrylcholinesterase (BuChE), which is relevant for Alzheimer's disease treatment .
  • Interaction with Cellular Targets : Molecular docking studies indicate that these compounds interact with specific protein targets in cancer cells, disrupting their function and leading to apoptosis .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of various oxadiazole derivatives in vitro and in vivo. The results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The study noted a significant reduction in tumor growth in animal models treated with these compounds compared to controls.

Study 2: Anticonvulsant Properties

Another investigation focused on the anticonvulsant properties of related oxadiazole compounds. The study demonstrated that specific structural modifications improved their efficacy in preventing seizures in animal models.

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